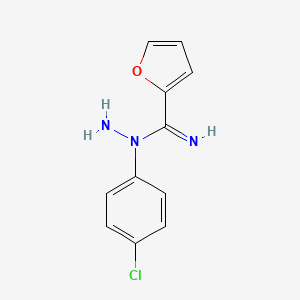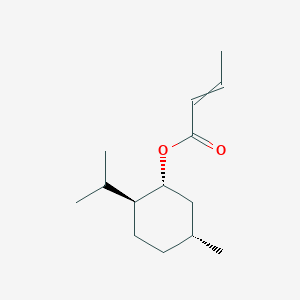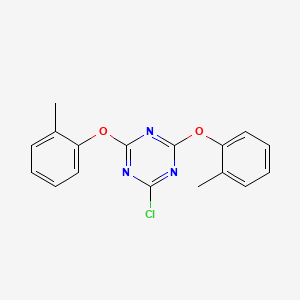![molecular formula C18H16N4O B14506803 {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 63353-08-2](/img/structure/B14506803.png)
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with a phenylpiperazine moiety and a propanedinitrile group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-phenylpiperazine with a furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group would produce primary amines.
科学的研究の応用
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, such as serotonin or dopamine receptors, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Benzylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Phenylpiperazin-1-yl)thiophene-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile stands out due to its specific combination of a furan ring and a phenylpiperazine moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs. The presence of the furan ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
特性
CAS番号 |
63353-08-2 |
|---|---|
分子式 |
C18H16N4O |
分子量 |
304.3 g/mol |
IUPAC名 |
2-[[5-(4-phenylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O/c19-13-15(14-20)12-17-6-7-18(23-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12H,8-11H2 |
InChIキー |
JQFPYLRAFGIGMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(O3)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)

![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

